Ethyl 2,3-dimethylbenzoate

説明

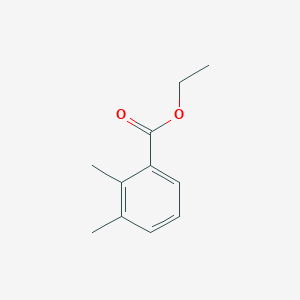

Structure

3D Structure

特性

IUPAC Name |

ethyl 2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZCBIBAAUBMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Ethyl 2,3-dimethylbenzoate (CAS No. 104175-24-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,3-dimethylbenzoate, a key aromatic ester with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and includes spectroscopic data for its characterization. A pivotal application of its parent acid, 2,3-dimethylbenzoic acid, as a crucial intermediate in the synthesis of the veterinary sedative and analgesic, medetomidine, is highlighted. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

Ethyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₁H₁₄O₂.[1][2] Its structure consists of a benzene ring substituted with an ethyl ester group and two methyl groups at positions 2 and 3. The systematic IUPAC name for this compound is ethyl 2,3-dimethylbenzoate.[2]

Table 1: Physical and Chemical Properties of Ethyl 2,3-dimethylbenzoate

| Property | Value | Source |

| CAS Number | 104175-24-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1] |

| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | [1][3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (predicted) | 2.48014 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of Ethyl 2,3-dimethylbenzoate

The most common and straightforward method for the synthesis of Ethyl 2,3-dimethylbenzoate is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6] This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used.[6][7]

Experimental Protocol: Fischer Esterification

Materials:

-

2,3-Dimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing distilled water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.

-

Purification: The crude ethyl 2,3-dimethylbenzoate can be further purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of Ethyl 2,3-dimethylbenzoate.

Spectroscopic Data

Table 2: Predicted and Reference Spectroscopic Data

| Technique | Data (Predicted or for Isomers) |

| ¹H NMR | Predicted shifts would show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), two distinct singlets for the two methyl groups on the aromatic ring, and multiplets for the aromatic protons. |

| ¹³C NMR | Predicted shifts would include a signal for the carbonyl carbon of the ester at ~167-170 ppm, signals for the aromatic carbons, two distinct signals for the methyl carbons attached to the ring, and signals for the ethyl group carbons. |

| IR Spectroscopy | Expected to show a strong C=O stretching vibration for the ester at ~1720 cm⁻¹, C-O stretching bands, and bands corresponding to the aromatic ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 178. A prominent fragment would be the loss of the ethoxy group (-OCH₂CH₃) leading to a peak at m/z = 133. |

Application in Drug Development: A Precursor to Medetomidine

The primary significance of 2,3-dimethylbenzoic acid, the precursor to Ethyl 2,3-dimethylbenzoate, in the pharmaceutical industry is its role as a key intermediate in the synthesis of medetomidine.[8][9] Medetomidine is a potent and selective α₂-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[10]

The synthesis of medetomidine involves a multi-step process where the 2,3-dimethylphenyl moiety, derived from 2,3-dimethylbenzoic acid or its derivatives, is incorporated into the final imidazole-containing structure.[11] The purity and quality of 2,3-dimethylbenzoic acid and its esters are critical for the successful synthesis of the active pharmaceutical ingredient.

Caption: Logical relationship in the synthesis of Medetomidine.

Conclusion

Ethyl 2,3-dimethylbenzoate, with the CAS number 104175-24-8, is a valuable compound in organic synthesis. Its preparation via Fischer esterification is a well-established and efficient method. The significance of its parent carboxylic acid as a precursor in the synthesis of the veterinary drug medetomidine underscores the importance of this class of compounds in pharmaceutical development. This technical guide provides essential information for researchers and professionals working with Ethyl 2,3-dimethylbenzoate and related structures, facilitating its synthesis, characterization, and application in medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 2,3-dimethylbenzoate - C11H14O2 | CSSS00000170392 [chem-space.com]

- 3. 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | 104175-24-8 [amp.chemicalbook.com]

- 4. Ethyl 2,3-dimethylbenzoate [oakwoodchemical.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. cerritos.edu [cerritos.edu]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. Medetomidine synthesis - chemicalbook [chemicalbook.com]

- 11. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

Ethyl 2,3-dimethylbenzoate molecular weight

An In-depth Technical Guide to Ethyl 2,3-dimethylbenzoate

This technical guide provides a comprehensive overview of Ethyl 2,3-dimethylbenzoate, focusing on its physicochemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

Ethyl 2,3-dimethylbenzoate is an aromatic ester. Its fundamental properties are crucial for its handling, application, and analysis in a research setting. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][3][4] |

| Monoisotopic Mass | 178.09938 Da | [2] |

| CAS Number | 104175-24-8 | [1] |

| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | [1][5] |

| SMILES | CCOC(=O)C1=CC=CC(=C1C)C | [1][2] |

| InChIKey | YPZCBIBAAUBMLB-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Predicted LogP | 2.48 - 2.9 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Ethyl 2,3-dimethylbenzoate are provided below. These protocols are standard procedures in organic chemistry and can be adapted based on specific laboratory conditions.

Synthesis via Fischer Esterification

This protocol describes the synthesis of Ethyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid and ethanol using an acid catalyst, a classic method known as Fischer esterification.

Materials:

-

2,3-dimethylbenzoic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask (150 mL capacity)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 150 mL round-bottom flask, combine 2,3-dimethylbenzoic acid and an excess of absolute ethanol (e.g., 20-25 mL).[6]

-

Catalyst Addition: While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4-5 mL).[6] Add a few boiling chips to ensure smooth boiling.

-

Reflux: Attach a reflux condenser to the flask and place it on a heating mantle. Heat the mixture to reflux and maintain for approximately 3 hours to drive the reaction to completion.[6]

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water (approx. 60 mL).[6]

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,3-dimethylbenzoic acid. Continue adding until effervescence ceases and the aqueous layer is slightly alkaline.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 30 mL portions).[6] Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude Ethyl 2,3-dimethylbenzoate.

-

Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile compounds like Ethyl 2,3-dimethylbenzoate.

Instrumentation & Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic esters (e.g., HP-5ms or equivalent)

-

Helium (carrier gas)

-

Ethyl 2,3-dimethylbenzoate sample, dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane)

-

Autosampler vials

GC-MS Parameters:

| Parameter | Setting |

| Injection Mode | Split/Splitless (Pulsed splitless is common for trace analysis) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |

| Oven Program | Initial temp: 70 °C (hold 1 min), Ramp: 25 °C/min to 300 °C (hold 5 min) |

| MS Ion Source | Electron Impact (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | 50-500 m/z |

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized Ethyl 2,3-dimethylbenzoate in ethyl acetate (e.g., 100 ng/µL).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The compound will travel through the GC column, separating from impurities, and then enter the mass spectrometer, where it will be fragmented and detected.

-

Data Analysis: The resulting mass spectrum is compared to a reference library (e.g., NIST) to confirm the identity of Ethyl 2,3-dimethylbenzoate. The molecular ion peak (M+) at m/z = 178 should be observable, along with characteristic fragment ions. The retention time from the chromatogram is used for quantification and purity assessment.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Ethyl 2,3-dimethylbenzoate as described in the experimental protocol.

Caption: Workflow for the synthesis of Ethyl 2,3-dimethylbenzoate.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - Ethyl 2,3-dimethylbenzoate (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 2,4-dimethylbenzoate | C11H14O2 | CID 118492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | 104175-24-8 [amp.chemicalbook.com]

- 6. chem.uoi.gr [chem.uoi.gr]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,3-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2,3-dimethylbenzoate, an aromatic ester utilized as an intermediate and building block in various organic syntheses. This document details its physicochemical characteristics, a standard experimental protocol for its synthesis, and expected analytical data.

Chemical and Physical Properties

Ethyl 2,3-dimethylbenzoate, also known as 2,3-dimethylbenzoic acid ethyl ester, is an organic compound with the molecular formula C₁₁H₁₄O₂.[1][2] While specific experimental data for some physical properties of this particular isomer are not widely published, the following table summarizes its known identifiers, computational data, and properties of closely related isomers for reference.

Table 1: Physicochemical Properties of Ethyl 2,3-dimethylbenzoate and Related Isomers

| Property | Value | Reference / Note |

| IUPAC Name | Ethyl 2,3-dimethylbenzoate | - |

| Synonyms | 2,3-Dimethylbenzoic acid ethyl ester | [1] |

| CAS Number | 104175-24-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds[3] |

| Boiling Point | ~260 °C at 760 mmHg | Data for Ethyl 3,5-dimethylbenzoate isomer[4] |

| Density | ~1.01 - 1.11 g/cm³ | Data for related dimethylbenzoate isomers[4][5] |

| Solubility | Insoluble in water; Miscible with most organic solvents | Inferred from related compounds[3] |

| logP (Octanol/Water) | 2.48 | Predicted[1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for synthesizing Ethyl 2,3-dimethylbenzoate is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol.[6][7]

Materials:

-

2,3-dimethylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylbenzoic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the carboxylic acid's mass) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers.

-

-

Neutralization: Wash the combined organic phase sequentially with:

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Vent the separatory funnel frequently to release CO₂ pressure).

-

Saturated sodium chloride solution (brine) to remove residual water.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent to obtain the crude product solution.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation to yield pure Ethyl 2,3-dimethylbenzoate.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2,3-dimethylbenzoate is expected to show characteristic signals corresponding to the ethyl group and the substituted aromatic ring.

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) will appear upfield (around δ 1.2-1.4 ppm), and a quartet integrating to 2 protons (CH₂) will be observed further downfield (around δ 4.2-4.4 ppm) due to the deshielding effect of the adjacent oxygen atom.[8]

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Methyl Groups: Two singlets, each integrating to 3 protons, will be present for the two methyl groups attached to the aromatic ring (typically in the δ 2.2-2.6 ppm range).

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1715-1730 cm⁻¹. The conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to aliphatic esters.[9][10]

-

C-O Stretch: One or two strong bands corresponding to the C-O stretching vibrations of the ester linkage will be present in the 1300-1100 cm⁻¹ region.[8][9]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Ethyl 2,3-dimethylbenzoate and a logical classification of its chemical properties.

Caption: Experimental workflow for the synthesis of Ethyl 2,3-dimethylbenzoate.

Caption: Classification of key properties for Ethyl 2,3-dimethylbenzoate.

Safety Information

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | 104175-24-8 [amp.chemicalbook.com]

- 3. 21239-29-2(Ethyl 3,5-dimethylbenzoate) | Kuujia.com [kuujia.com]

- 4. ethyl 3,5-dimethylbenzoate [stenutz.eu]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

Ethyl 2,3-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,3-dimethylbenzoate, a substituted aromatic ester. The document details its chemical structure, physicochemical properties, and outlines potential synthetic routes. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context through data from structurally related compounds. This includes a detailed analysis of spectroscopic data and generalized experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in this or similar molecular scaffolds.

Introduction

Ethyl 2,3-dimethylbenzoate is an organic compound belonging to the benzoate ester family. Characterized by a benzene ring substituted with an ethyl ester group and two methyl groups at the 2 and 3 positions, its structure presents a unique steric and electronic profile that may be of interest in various chemical and pharmaceutical applications. This document aims to provide a detailed technical summary of its known properties and synthetic methodologies. Given the scarcity of specific data for Ethyl 2,3-dimethylbenzoate, information from closely related isomers and the parent compound, Ethyl benzoate, is included for comparative purposes.

Chemical Structure and Properties

The structural and physicochemical properties of Ethyl 2,3-dimethylbenzoate are summarized below.

Structure and Identification

The chemical structure of Ethyl 2,3-dimethylbenzoate is presented in Figure 1.

Figure 1. Chemical Structure of Ethyl 2,3-dimethylbenzoate.

| Identifier | Value |

| IUPAC Name | ethyl 2,3-dimethylbenzoate |

| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER |

| CAS Number | 104175-24-8[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| SMILES | CCOC(=O)C1=CC=CC(=C1C)C[1] |

| InChI | InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Ethyl 2,3-dimethylbenzoate is provided in Table 1.

Table 1. Physicochemical Properties of Ethyl 2,3-dimethylbenzoate.

| Property | Value | Source |

| Predicted LogP | 2.9 | PubChem |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Synthesis of Ethyl 2,3-dimethylbenzoate

Fischer Esterification of 2,3-dimethylbenzoic acid

This is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,3-dimethylbenzoic acid ethyl ester, a valuable intermediate in pharmaceutical and chemical research. The document details the prevalent synthesis methodology, experimental protocols, and the analytical characterization of the final product.

Core Synthesis Pathway: Fischer-Speier Esterification

The primary and most direct route for the synthesis of 2,3-dimethylbenzoic acid ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2,3-dimethylbenzoic acid with ethanol to yield the corresponding ethyl ester and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically employed.

Reaction Scheme:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the ethanol molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

2,3-Dimethylbenzoic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid in a large excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst. Be cautious of effervescence.

-

Washing: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure 2,3-dimethylbenzoic acid ethyl ester.

Quantitative Data

Due to the lack of a specific reported synthesis in the searched literature, the yield for this particular esterification is not provided. However, yields for Fischer esterifications of similar benzoic acids are typically in the range of 60-95%, depending on the reaction conditions and purification methods.[2]

Table 1: Physicochemical and Spectroscopic Data of 2,3-Dimethylbenzoic Acid Ethyl Ester

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 104175-24-8 |

| Predicted ¹H NMR | Signals for aromatic protons, an ethyl group (quartet and triplet), and two methyl groups (singlets). |

| Predicted ¹³C NMR | Signals for a carbonyl carbon, aromatic carbons, carbons of the ethyl group, and two methyl carbons. |

| Predicted IR | Strong C=O stretch (ester), C-O stretches, aromatic C-H and C=C stretches, and aliphatic C-H stretches. |

| Predicted Mass Spectrum | Molecular ion peak (M⁺) at m/z = 178. Characteristic fragments from the loss of the ethoxy group. |

Mandatory Visualizations

Synthesis Pathway

References

Physical Properties of Ethyl 2,3-dimethylbenzoate

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2,3-dimethylbenzoate, targeting researchers, scientists, and professionals in drug development. The document details available physicochemical data and outlines standard experimental protocols for the determination of key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 2.48014 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

Experimental Protocols

Standardized methods are crucial for determining the physical properties of chemical compounds. The following sections detail the experimental procedures for measuring boiling point, density, and refractive index, which are fundamental for the characterization of liquid substances like Ethyl 2,3-dimethylbenzoate.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical indicator of a substance's purity.

Micro Reflux Method:

This method is suitable when only a small amount of the sample is available.

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube along with a small magnetic stirring bar.

-

Apparatus Setup: Clamp the test tube in a heating block placed on a hot plate stirrer. Clamp a thermometer so that its bulb is about 1 cm above the liquid's surface.

-

Heating and Observation: Turn on the stirrer for gentle mixing and begin to heat the block. Observe the liquid for boiling (bubbling) and the condensation of vapor on the test tube walls, which indicates refluxing. The thermometer bulb should be at the level of this condensation ring for an accurate measurement.

-

Data Recording: When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

-

Post-Measurement: Once the boiling point is recorded, stop the heating and allow the apparatus to cool.

Capillary Method:

-

Sample and Capillary Preparation: Place 2-3 mL of the sample into a test tube. A capillary tube, sealed at one end, is then placed (open end down) into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath, typically containing paraffin oil.

-

Heating and Observation: The bath is heated gently and stirred to ensure uniform temperature distribution. As the temperature rises, a stream of air bubbles will emerge from the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is noted.

-

Cooling and Data Recording: The heating is then stopped. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume and is a characteristic property.

-

Mass Measurement: Weigh a clean and dry graduated cylinder or a pycnometer (density bottle) on an analytical balance and record its mass (m1).

-

Volume Measurement: Add a known volume of the liquid (e.g., 10 mL or 20 mL) into the graduated cylinder. For higher accuracy, a pipette can be used to transfer the liquid. When using a graduated cylinder, the volume should be read from the bottom of the meniscus at eye level to avoid parallax error.

-

Mass of Liquid: Weigh the graduated cylinder with the liquid and record the total mass (m2). The mass of the liquid is then calculated as (m2 - m1).

-

Density Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume.

-

Temperature Control: Since density is temperature-dependent, it is crucial to record the temperature of the liquid at the time of measurement. For high precision, measurements should be conducted at a controlled temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of liquids.

Using a Refractometer (e.g., Abbe Refractometer):

-

Instrument Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale.

-

Temperature Correction: The refractive index is dependent on temperature and the wavelength of light used. Measurements are typically made at 20°C using the sodium D-line (589 nm). If the measurement is performed at a different temperature, a correction factor is applied. The refractive index generally decreases with increasing temperature.

Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point using the capillary method.

Navigating the Safety Profile of Ethyl 2,3-dimethylbenzoate: A Technical Overview for Researchers

Ethyl 2,3-dimethylbenzoate is an aromatic ester with applications in chemical synthesis. A thorough understanding of its safety profile is paramount for its proper handling, storage, and use in a research and development setting. This technical guide provides a summary of the available safety and physical data for Ethyl 2,3-dimethylbenzoate.

Physicochemical Properties

The known physical and chemical properties of Ethyl 2,3-dimethylbenzoate are summarized in the table below. This data is essential for assessing its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | Multiple Sources |

| Molecular Weight | 178.23 g/mol | Multiple Sources |

| CAS Number | 104175-24-8 | Multiple Sources |

| Purity | >97% | AccelaChemBio |

| Boiling Point | 252.5°C at 760 mmHg | Shanghai Bi... |

| Flash Point | 111.1°C | Shanghai Bi... |

| Density | 1.01 g/cm³ | Shanghai Bi... |

| Refractive Index | 1.504 | Shanghai Bi... |

Hazard Identification and Classification

Based on limited available information, Ethyl 2,3-dimethylbenzoate is classified with the GHS07 pictogram, indicating it may cause less serious health effects. The primary hazard statement associated with this compound is H302: Harmful if swallowed.

| GHS Pictogram | Hazard Statement |

|

| H302: Harmful if swallowed |

Due to the absence of a complete SDS, detailed toxicological data such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, as well as information on skin and eye irritation, sensitization, and carcinogenicity, are not available.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., flash point, toxicity) could not be obtained due to the lack of a comprehensive Safety Data Sheet. In a standard SDS, this information would typically be found in sections 9 (Physical and Chemical Properties) and 11 (Toxicological Information), often referencing the specific OECD or other standardized testing guidelines used.

GHS Hazard Communication Workflow

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[1] The logical workflow from hazard classification to workplace safety is crucial for ensuring that users are aware of the potential risks and the necessary precautions.[2]

Caption: Generalized GHS Hazard Communication Workflow.

This diagram illustrates the process, starting with the classification of a chemical's hazards based on scientific data.[3] This classification then dictates the information presented on the Safety Data Sheet and the product label.[2] Finally, this information is used to train employees on safe handling, storage, and disposal practices in the workplace.[4]

References

Commercial Availability and Synthetic Guide for Ethyl 2,3-dimethylbenzoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dimethylbenzoate (CAS No. 104175-24-8) is an aromatic ester that serves as a valuable building block in organic synthesis. Its substituted benzene ring makes it a useful intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of Ethyl 2,3-dimethylbenzoate, a detailed experimental protocol for its synthesis via Fischer esterification, and an illustration of its role as a foundational element in the drug discovery workflow.

Commercial Availability

Ethyl 2,3-dimethylbenzoate is readily available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with the necessary information to source this compound for their work.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0440153 | ≥98% | Inquire for details[1] |

| AccelaChemBio | SY004804 | >97% | 0.1g, 0.25g, 1g, 5g, 10g[2] |

| Oakwood Chemical | 386967 | Not Specified | 250mg, 1g, 5g, 25g[3] |

| 2A Biotech | 2A-9087307 | Not Specified | Inquire for details |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 2,3-dimethylbenzoate is provided below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 104175-24-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Not Specified | |

| Boiling Point | Not Specified | |

| Melting Point | Not Specified | |

| Density | Not Specified | |

| Solubility | Miscible with most organic solvents; almost insoluble in water. |

Note: Experimental physical properties such as boiling point, melting point, and density are not consistently reported by suppliers. These should be determined experimentally or sourced from specialized chemical databases.

Synthesis of Ethyl 2,3-dimethylbenzoate via Fischer Esterification

The most common and straightforward method for the synthesis of Ethyl 2,3-dimethylbenzoate is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.[4][5][6]

Reaction Principle

Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[4]

Experimental Protocol

Materials:

-

2,3-dimethylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 5-10 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Ethyl 2,3-dimethylbenzoate.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Role in Drug Discovery and Organic Synthesis

Ethyl 2,3-dimethylbenzoate is a valuable building block in drug discovery and organic synthesis. Its utility lies in its ability to be chemically modified at several positions to generate a library of diverse compounds for biological screening. The ester functionality can be hydrolyzed back to the carboxylic acid or converted to an amide, while the aromatic ring can undergo various substitution reactions.

This workflow illustrates how a relatively simple starting material like Ethyl 2,3-dimethylbenzoate can be the foundation for the synthesis of a diverse library of molecules. These molecules are then screened for biological activity, and promising "hits" are further optimized to develop potential new therapeutic agents.[2][7][8]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for Ethyl 2,3-dimethylbenzoate is not widely published. However, based on its structure and data from similar compounds, the following characteristic signals can be expected:

¹H NMR:

-

A triplet and a quartet in the upfield region corresponding to the ethyl group protons.

-

Singlets for the two methyl groups on the aromatic ring.

-

Signals in the aromatic region (downfield) corresponding to the three protons on the benzene ring.

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

Signals for the two methyl group carbons.

-

Multiple signals in the aromatic region for the six carbons of the benzene ring.

-

A downfield signal for the carbonyl carbon of the ester group.

IR Spectroscopy:

-

A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-O stretching bands.

-

C-H stretching and bending vibrations for the aromatic and aliphatic protons.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 178.

Researchers should perform their own spectroscopic analysis to confirm the identity and purity of synthesized or purchased Ethyl 2,3-dimethylbenzoate.

Conclusion

Ethyl 2,3-dimethylbenzoate is a commercially accessible and synthetically straightforward building block with significant potential in chemical research and development. This guide provides the essential information for sourcing and synthesizing this compound, as well as a conceptual framework for its application in the broader context of drug discovery. The provided experimental protocol for Fischer esterification offers a reliable method for its laboratory-scale preparation, enabling further exploration of its synthetic utility.

References

- 1. chemscene.com [chemscene.com]

- 2. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 3. Ethyl 2,3-dimethylbenzoate [oakwoodchemical.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. scribd.com [scribd.com]

- 7. The Generated Databases (GDBs) as a Source of 3D-shaped Building Blocks for Use in Medicinal Chemistry and Drug Discovery [pubmed.ncbi.nlm.nih.gov]

- 8. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2,3-Dimethylbenzoate: A Core Intermediate for Advanced Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Ethyl 2,3-dimethylbenzoate (CAS No. 104175-24-8) is a substituted aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern and the reactivity of its ester functional group make it a valuable intermediate, particularly in the development of pharmaceutical compounds and fine chemicals. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its role as a pivotal intermediate in synthetic chemistry.

Chemical and Physical Properties

Ethyl 2,3-dimethylbenzoate is a derivative of benzoic acid, characterized by the presence of an ethyl ester group and two methyl groups at the 2 and 3 positions of the benzene ring.[1] The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 104175-24-8 | [2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [4] |

| Purity | ≥98% | [4] |

| Monoisotopic Mass | 178.09938 Da | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |

| logP (Predicted) | 2.48014 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

| SMILES | CCOC(=O)C1=CC=CC(=C1C)C | [4][1] |

| InChIKey | YPZCBIBAAUBMLB-UHFFFAOYSA-N | [1] |

Synthesis of Ethyl 2,3-Dimethylbenzoate

The primary route for synthesizing Ethyl 2,3-dimethylbenzoate is through the esterification of its parent carboxylic acid, 2,3-dimethylbenzoic acid. This transformation is typically achieved via Fischer esterification or by alkylation of the carboxylate.

Experimental Protocol 1: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Materials:

-

2,3-Dimethylbenzoic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

A round-bottom flask is charged with 2,3-dimethylbenzoic acid and anhydrous ethanol.

-

The mixture is stirred until the acid dissolves. The flask is then cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the cooled, stirring solution.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 2,3-dimethylbenzoate.

-

The product can be further purified by vacuum distillation.

Experimental Protocol 2: Alkylation of Carboxylate

This alternative method avoids strongly acidic conditions and is suitable for sensitive substrates. It is based on the synthesis described for the 2,6-isomer.[5]

Materials:

-

2,3-Dimethylbenzoic acid (1.0 eq)

-

Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Iodoethane (1.5 eq)

-

Ethyl acetate

-

Saturated brine

Procedure:

-

Dissolve 2,3-dimethylbenzoic acid in DMF in a reaction flask with stirring.

-

Add anhydrous potassium carbonate to the solution and stir at room temperature for approximately 1 hour to form the carboxylate salt.

-

Add iodoethane to the mixture and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add ethyl acetate and water to the reaction mixture for extraction.

-

Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be used directly or purified further.[5]

Applications as a Chemical Intermediate

Ethyl 2,3-dimethylbenzoate is a versatile intermediate. The ester group can be readily transformed into other functional groups, such as amides or hydrazides, or it can be reduced to the corresponding alcohol. The aromatic ring itself can undergo further substitution reactions.

Its precursor, 2,3-dimethylbenzoic acid, is noted for its utility in synthesizing a variety of biologically active compounds, including its use as a key starting material for Medetomidine, a potent veterinary sedative. The ethyl ester serves as a protected or activated form of the carboxylic acid, facilitating multi-step syntheses where direct use of the free acid might be problematic.

Safety and Handling

According to available safety data, Ethyl 2,3-dimethylbenzoate is classified with the GHS07 pictogram and a "Warning" signal word.[4] It may cause skin and eye irritation. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a dry, sealed container, preferably refrigerated at 2-8°C.[4]

Conclusion

Ethyl 2,3-dimethylbenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined properties and accessible synthesis routes make it an important building block for researchers in academia and industry, particularly those focused on the discovery and development of novel pharmaceuticals and specialized chemical agents.

References

- 1. PubChemLite - Ethyl 2,3-dimethylbenzoate (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 2,3-dimethylbenzoate [oakwoodchemical.com]

- 3. Ethyl 2,3-dimethylbenzoate - C11H14O2 | CSSS00000170392 [chem-space.com]

- 4. chemscene.com [chemscene.com]

- 5. ETHYL 2,6-DIMETHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Ethyl 2,3-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 2,3-dimethylbenzoate (C₁₁H₁₄O₂), a significant organic compound in various research and development applications. This document compiles known spectroscopic information, outlines relevant experimental protocols, and presents the data in a structured format for ease of reference and comparison.

Compound Information

| Property | Value |

| Chemical Name | Ethyl 2,3-dimethylbenzoate |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 104175-24-8 |

| Canonical SMILES | CCOC(=O)C1=C(C)C(=CC=C1)C |

| InChI | InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 |

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Ethyl 2,3-dimethylbenzoate has been experimentally determined. The chemical shifts provide valuable information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C=O | Data not available in search results |

| Aromatic C-O | Data not available in search results |

| Aromatic C-CH₃ (C2) | Data not available in search results |

| Aromatic C-CH₃ (C3) | Data not available in search results |

| Aromatic CH (C4) | Data not available in search results |

| Aromatic CH (C5) | Data not available in search results |

| Aromatic CH (C6) | Data not available in search results |

| -O-CH₂- | Data not available in search results |

| -CH₂-CH₃ | Data not available in search results |

| Aromatic -CH₃ (at C2) | Data not available in search results |

| Aromatic -CH₃ (at C3) | Data not available in search results |

| Note: While a ¹³C NMR spectrum is available on SpectraBase, the specific peak assignments were not provided in the search results.[1] |

¹H NMR, IR, and Mass Spectrometry Data

¹H NMR Spectroscopy: Experimental data for the specific isomer Ethyl 2,3-dimethylbenzoate was not found. Analysis of related isomers suggests the following expected signals: a triplet and a quartet for the ethyl group, singlets for the two methyl groups, and signals in the aromatic region for the benzene ring protons.

Infrared (IR) Spectroscopy: Experimental IR data for Ethyl 2,3-dimethylbenzoate was not found. Key expected absorption bands would include C=O stretching for the ester group (around 1720 cm⁻¹), C-O stretching, aromatic C=C stretching, and C-H stretching from the alkyl and aromatic groups.

Mass Spectrometry: While experimental mass spectra are not available, predicted data provides insight into the fragmentation patterns.

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 179.10666 | 136.9 |

| [M+Na]⁺ | 201.08860 | 145.5 |

| [M-H]⁻ | 177.09210 | 141.1 |

| [M+NH₄]⁺ | 196.13320 | 157.7 |

| [M+K]⁺ | 217.06254 | 144.2 |

| [M+H-H₂O]⁺ | 161.09664 | 131.5 |

| [M+HCOO]⁻ | 223.09758 | 160.6 |

| [M+CH₃COO]⁻ | 237.11323 | 183.0 |

| [M+Na-2H]⁻ | 199.07405 | 141.6 |

| [M]⁺ | 178.09883 | 139.9 |

| [M]⁻ | 178.09993 | 139.9 |

| Data sourced from PubChem predictions.[2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy (¹³C)

-

Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the solvent signal or an internal standard like TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a heated probe or a gas chromatograph, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺). Excess energy can lead to fragmentation of the molecular ion.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound.

Caption: Workflow for acquiring and analyzing spectroscopic data.

References

Synthesis of Ethyl 2,3-Dimethylbenzoate from 2,3-Dimethylbenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid. The primary method detailed is the Fischer-Speier esterification, a classic and widely used acid-catalyzed esterification reaction. Due to the steric hindrance presented by the ortho-methyl group on the benzoic acid, alternative methods suitable for sterically hindered substrates are also discussed.

Introduction

Ethyl 2,3-dimethylbenzoate is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a substituted aromatic ring, makes it a useful building block in medicinal chemistry. The esterification of 2,3-dimethylbenzoic acid is a key step in the derivatization of this molecule, allowing for further functionalization. The presence of a methyl group at the ortho position to the carboxylic acid introduces steric hindrance, which can affect the rate and equilibrium of the esterification reaction. This necessitates careful consideration of reaction conditions to achieve a high yield.

Reaction Principle and Mechanism

The synthesis of ethyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid is typically achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] The overall reaction is an equilibrium process, and to drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used.[1]

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and a resonance-stabilized carbocation is formed.

-

Deprotonation: The carbonyl oxygen is deprotonated to yield the final ester product and regenerate the acid catalyst.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of ethyl 2,3-dimethylbenzoate.

| Parameter | Value |

| Reactants | |

| 2,3-Dimethylbenzoic Acid | 1.0 molar equivalent |

| Ethanol (anhydrous) | 10-20 molar equivalents (serves as solvent) |

| Sulfuric Acid (concentrated) | 0.1-0.2 molar equivalents (catalyst) |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78-80 °C) |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Product Information | |

| Product Name | Ethyl 2,3-dimethylbenzoate |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Theoretical Yield | Calculated based on the limiting reagent |

| Expected Yield | 70-85% (literature for similar esters) |

| Appearance | Colorless liquid |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2,3-Dimethylbenzoic Acid

This protocol details the synthesis of ethyl 2,3-dimethylbenzoate using the Fischer-Speier esterification method.

Materials:

-

2,3-Dimethylbenzoic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2,3-dimethylbenzoic acid and a 10 to 20-fold molar excess of anhydrous ethanol. Add a few boiling chips.

-

Addition of Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid catalyst - caution, CO₂ evolution!), and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude ethyl 2,3-dimethylbenzoate can be purified by vacuum distillation to obtain the final product.

Characterization of Ethyl 2,3-Dimethylbenzoate

The identity and purity of the synthesized ethyl 2,3-dimethylbenzoate can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons, as well as singlets for the two methyl groups on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the two methyl carbons. For ethyl benzoate, the carbonyl carbon appears around 166 ppm, the O-CH₂ carbon at approximately 60.5 ppm, and the CH₃ carbon at 14.1 ppm.[2] The aromatic carbons will appear in the 128-131 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically around 1720 cm⁻¹. There will also be characteristic C-O stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of ethyl 2,3-dimethylbenzoate (178.23 g/mol ).[3]

Mandatory Visualizations

Signaling Pathway Diagram

References

Application Note: Synthesis of Ethyl 2,3-dimethylbenzoate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This application note provides a detailed protocol for the synthesis of ethyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid and ethanol using sulfuric acid as a catalyst. The reaction is reversible and is driven to completion by using an excess of the alcohol and by removing water as it is formed.[1][4][5]

Reaction Scheme:

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of ethyl 2,3-dimethylbenzoate.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,3-Dimethylbenzoic Acid | C9H10O2 | 150.17 | 10.0 g (0.0666 mol) |

| Ethanol (absolute) | C2H5OH | 46.07 | 100 mL (excess) |

| Sulfuric Acid (conc.) | H2SO4 | 98.08 | 2.0 mL |

| Diethyl Ether | (C2H5)2O | 74.12 | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for distillation (optional)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2,3-dimethylbenzoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Transfer the residue to a 250 mL separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently.

-

Washing: Separate the organic layer. Wash the organic layer sequentially with:

-

50 mL of water

-

50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid, be cautious of CO2 evolution)

-

50 mL of saturated sodium chloride solution (brine)

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude ethyl 2,3-dimethylbenzoate.

-

Purification (Optional): The crude product can be purified further by vacuum distillation if necessary.

Data Presentation

| Parameter | Value |

| Theoretical Yield of Ethyl 2,3-dimethylbenzoate | 11.87 g |

| Typical Reported Yields for Fischer Esterification | 60-95% |

| Boiling Point of Ethyl 2,3-dimethylbenzoate | Not readily available, but expected to be >200 °C |

| Molecular Weight of Ethyl 2,3-dimethylbenzoate | 178.23 g/mol |

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed esterification of 2,3-dimethylbenzoic acid with ethanol.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

This diagram outlines the procedural flow for the synthesis and purification of ethyl 2,3-dimethylbenzoate.

Caption: Synthesis and Purification Workflow.

References

Application Notes: Ethyl 2,3-dimethylbenzoate in Pharmaceutical Intermediate Synthesis

Introduction

Ethyl 2,3-dimethylbenzoate (C₁₁H₁₄O₂) is an aromatic ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a substituted benzene ring and an ethyl ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates. The parent compound, 2,3-dimethylbenzoic acid, is a known starting material for the synthesis of veterinary drugs such as Medetomidine, a potent α₂-adrenergic agonist used for its sedative and analgesic properties.[3] Ethyl 2,3-dimethylbenzoate offers an alternative starting point for similar synthetic pathways, primarily through reactions involving the ester group, such as amidation, or modifications to the aromatic ring.

Application 1: Synthesis of N-Aryl Benzamide Intermediates for Bioactive Molecules

One of the primary applications of ethyl benzoate derivatives in pharmaceutical synthesis is the formation of benzamides. Benzamides are a common structural motif in a wide range of biologically active compounds, including fungicides and various therapeutic agents.[4][5] Ethyl 2,3-dimethylbenzoate can be converted into N-substituted 2,3-dimethylbenzamides through direct amidation with appropriate amines. These benzamide intermediates can then be further elaborated into more complex pharmaceutical agents.

A key example is the potential synthesis of precursors for α₂-adrenergic agonists, analogous to the synthesis of Medetomidine from 2,3-dimethylbenzoic acid. The core of Medetomidine contains a (2,3-dimethylphenyl) group linked to an imidazole ring. By reacting Ethyl 2,3-dimethylbenzoate with an appropriate amino-imidazole derivative, a key benzamide intermediate can be formed, which could then be further modified to produce Medetomidine analogues.

Experimental Protocols

Protocol 1: Synthesis of N-(1H-imidazol-4-ylmethyl)-2,3-dimethylbenzamide

This protocol describes a plausible two-step synthesis of a key benzamide intermediate from Ethyl 2,3-dimethylbenzoate, which could serve as a precursor for Medetomidine-like compounds. The first step is the hydrolysis of the ester to the corresponding carboxylic acid, followed by a robust amidation reaction with 4-(aminomethyl)-1H-imidazole.

Step 1: Hydrolysis of Ethyl 2,3-dimethylbenzoate

A common and straightforward transformation is the hydrolysis of the ethyl ester to 2,3-dimethylbenzoic acid, which can then be used in standard peptide coupling or amidation reactions.

-

Materials: Ethyl 2,3-dimethylbenzoate, Sodium Hydroxide (NaOH), Ethanol (EtOH), Water (H₂O), Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve Ethyl 2,3-dimethylbenzoate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,3-dimethylbenzoic acid.

-

Step 2: Amidation of 2,3-dimethylbenzoic acid with 4-(aminomethyl)-1H-imidazole

This step utilizes a titanium(IV) chloride mediated amidation, a method effective for the direct condensation of carboxylic acids and amines.[6]

-

Materials: 2,3-dimethylbenzoic acid, 4-(aminomethyl)-1H-imidazole, Titanium(IV) chloride (TiCl₄), Pyridine, Toluene, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a screw-capped vial under an inert atmosphere, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in pyridine (10 mL/mmol of acid).

-

To this solution, add 4-(aminomethyl)-1H-imidazole (1.0 eq) followed by the slow addition of TiCl₄ (3.0 eq).

-

Seal the vial tightly and heat the reaction mixture to 85 °C with magnetic stirring.

-

Monitor the reaction by TLC (chloroform/methanol 90:10 v/v). The reaction is typically complete within 2-4 hours.[6]

-

Upon completion, cool the mixture and remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Treat the residue with an aqueous 1N HCl solution and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain N-(1H-imidazol-4-ylmethyl)-2,3-dimethylbenzamide.

-

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Ethyl 2,3-dimethylbenzoate | 2,3-dimethylbenzoic acid | NaOH, EtOH/H₂O | >95 | >98 |

| 2 | 2,3-dimethylbenzoic acid | N-(1H-imidazol-4-ylmethyl)-2,3-dimethylbenzamide | 4-(aminomethyl)-1H-imidazole, TiCl₄, Pyridine | 75-85 | >97 |

Visualizations

Experimental Workflow

References

- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 2. AU2016102280A4 - O-ethoxy benzamide drug intermediates o-ethoxy ethyl benzoate synthesis method - Google Patents [patents.google.com]

- 3. WO2009053709A1 - Process for the preparation of medetomidine - Google Patents [patents.google.com]

- 4. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,3-dimethylbenzoate: A Versatile Building Block in Materials Science

Introduction

Ethyl 2,3-dimethylbenzoate is an aromatic ester that holds potential as a versatile building block in the synthesis of advanced materials. Its structure, featuring a reactive ester functional group and a substituted benzene ring, allows for a variety of chemical modifications, making it a candidate for the development of novel polymers, metal-organic frameworks (MOFs), and functional small molecules. This document outlines the synthesis, properties, and potential applications of Ethyl 2,3-dimethylbenzoate in materials science, providing detailed protocols for its preparation and hypothetical use in material synthesis. While direct applications are not yet widely documented, the following sections are based on established chemical principles and analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,3-dimethylbenzoate is presented in Table 1. This data is essential for its handling, characterization, and application in various synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 104175-24-8 | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | ≥98% (commercially available) | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| logP | 2.48014 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis Protocol